molecular formula C14H8O6 B13132896 1,2,3,4-Tetrahydroxyanthracene-9,10-dione CAS No. 69280-84-8

1,2,3,4-Tetrahydroxyanthracene-9,10-dione

Cat. No.: B13132896
CAS No.: 69280-84-8
M. Wt: 272.21 g/mol
InChI Key: STROKFBTTJPGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroxyanthracene-9,10-dione is a chemical compound belonging to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound is characterized by its four hydroxyl groups attached to the anthracene core, making it a tetrahydroxy derivative of anthracene-9,10-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2,3,4-tetrahydroxyanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroxyanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:

Properties

CAS No.

69280-84-8

Molecular Formula

C14H8O6

Molecular Weight

272.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O6/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(20)12(8)18/h1-4,17-20H

InChI Key

STROKFBTTJPGBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.